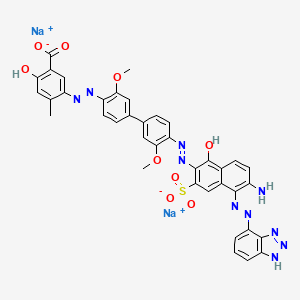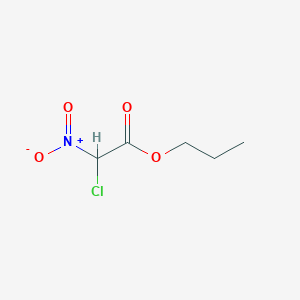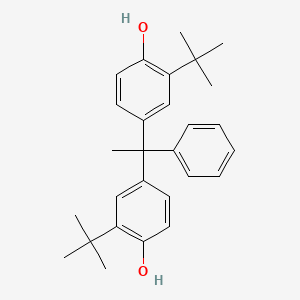
4,4'-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is a synthetic organic compound known for its unique structural properties and applications. It is characterized by the presence of two tert-butylphenol groups attached to a central phenylethane moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) typically involves the reaction of tert-butylphenol with phenylethane derivatives under controlled conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced phenolic compounds. These products are often used as intermediates in further chemical synthesis and industrial applications.
Applications De Recherche Scientifique
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and additives due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) involves its interaction with molecular targets and pathways. It acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. Additionally, it can interact with enzymes and receptors, modulating their activity and exerting various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-chlorophenol): Contains chlorine atoms instead of tert-butyl groups.
4,4’-(1-Phenylethane-1,1-diyl)bis(2-hydroxyphenol): Hydroxyl groups replace the tert-butyl groups.
Uniqueness
4,4’-(1-Phenylethane-1,1-diyl)bis(2-tert-butylphenol) is unique due to its tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a stabilizer and antioxidant in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
85914-48-3 |
|---|---|
Formule moléculaire |
C28H34O2 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-[1-(3-tert-butyl-4-hydroxyphenyl)-1-phenylethyl]phenol |
InChI |
InChI=1S/C28H34O2/c1-26(2,3)22-17-20(13-15-24(22)29)28(7,19-11-9-8-10-12-19)21-14-16-25(30)23(18-21)27(4,5)6/h8-18,29-30H,1-7H3 |
Clé InChI |
OCEQSAGTCSHWKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C2=CC=CC=C2)C3=CC(=C(C=C3)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
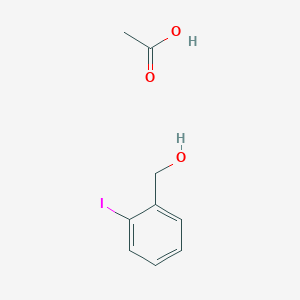
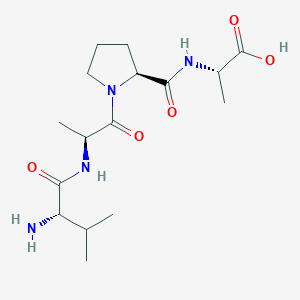
arsanium bromide](/img/structure/B14413822.png)
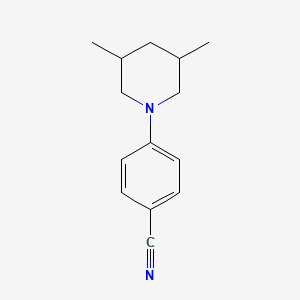
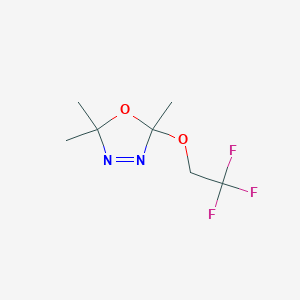
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

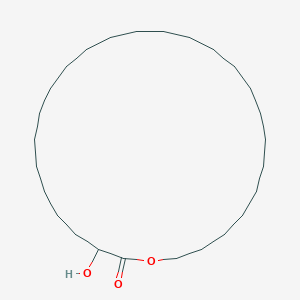
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

